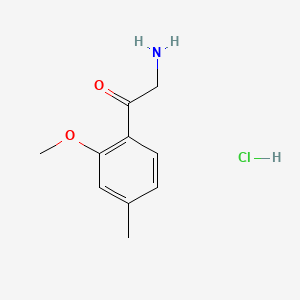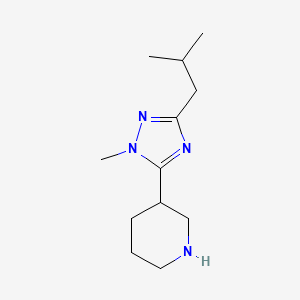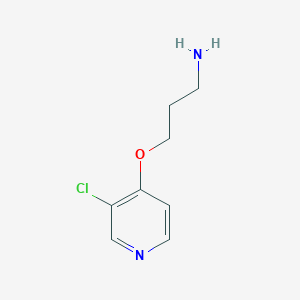
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine and is characterized by the presence of a chloropyridine moiety attached to a propan-1-amine group via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 3-chloropropan-1-amine as the primary starting materials.
Ether Formation: The 3-chloropyridine is reacted with 3-chloropropan-1-amine in the presence of a base such as sodium hydride (NaH) to form the ether linkage.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Coupling Reactions: Complex molecules with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-Chloropyridin-3-yl)propan-1-amine
- 3-(Pyridin-4-yl)propan-1-amine
- 3-Piperidin-4-yl-propan-1-ol
Comparison
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine is unique due to its ether linkage between the pyridine and propan-1-amine groups. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ether linkage can influence the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C8H11ClN2O |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
3-(3-chloropyridin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5,10H2 |
InChI-Schlüssel |
HSTVAHGRMQWAPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1OCCCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


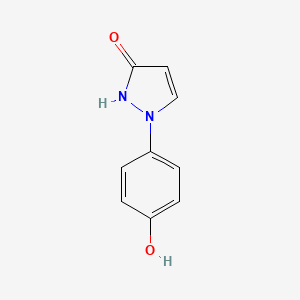
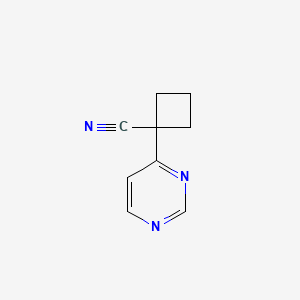
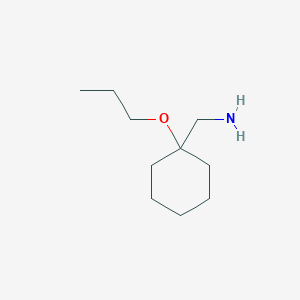
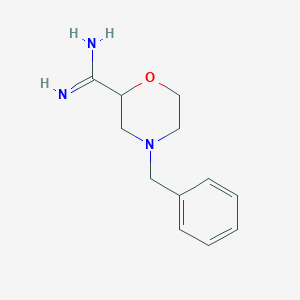
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
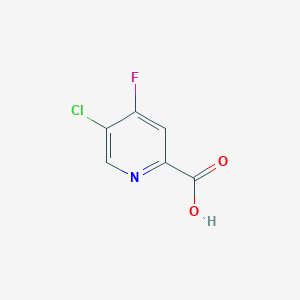

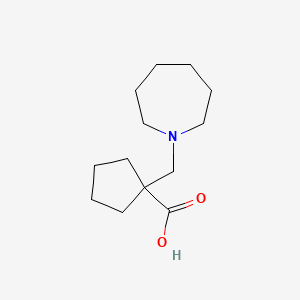

![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
